3-Bromo-2-nitropyridin-4-ol
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Overview
Description
3-Bromo-2-nitropyridin-4-ol is a heterocyclic compound with the molecular formula C5H3BrN2O3 It is a derivative of pyridine, characterized by the presence of bromine and nitro functional groups at the 3rd and 2nd positions, respectively, and a hydroxyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-nitropyridin-4-ol typically involves the nitration of 3-bromopyridine followed by hydroxylation. One common method is the reaction of 3-bromopyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 2nd position. The resulting 3-bromo-2-nitropyridine is then subjected to hydroxylation using a suitable hydroxylating agent such as sodium hydroxide or hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-nitropyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Substitution: 3-Amino-2-nitropyridin-4-ol, 3-Thio-2-nitropyridin-4-ol.
Reduction: 3-Bromo-2-aminopyridin-4-ol.
Oxidation: 3-Bromo-2-nitropyridin-4-one.
Scientific Research Applications
3-Bromo-2-nitropyridin-4-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development.
Material Science: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-nitropyridin-4-ol in biological systems is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may participate in redox reactions, while the bromine and hydroxyl groups can form hydrogen bonds or undergo nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-nitropyridine
- 3-Bromo-4-nitropyridine
- 3-Bromo-5-nitropyridin-4-ol
Uniqueness
3-Bromo-2-nitropyridin-4-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of bromine, nitro, and hydroxyl groups, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C5H3BrN2O3 |
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Molecular Weight |
218.99 g/mol |
IUPAC Name |
3-bromo-2-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3BrN2O3/c6-4-3(9)1-2-7-5(4)8(10)11/h1-2H,(H,7,9) |
InChI Key |
WNBXWUHCFUPLEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C(C1=O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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